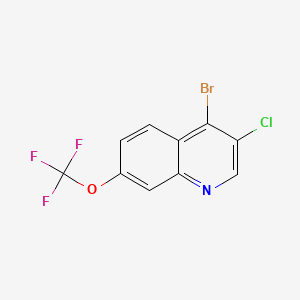
2-Chloropropane-1,1,1-D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropropane-1,1,1-D3, also known as 2-Chloropropane-d3, is a deuterated compound with the molecular formula C3H4ClD3 and a molecular weight of 81.56 g/mol . This compound is a stable isotope-labeled analog of 2-chloropropane, where the hydrogen atoms at the 1,1,1 positions are replaced by deuterium atoms.
Mechanism of Action
Target of Action
2-Chloropropane-1,1,1-D3 is a chemical compound used in synthetic chemistry . . It is often used as a reference standard in chemical analysis .
Biochemical Pathways
As a stable isotope-labelled compound, it is often used in studies to trace the fate of similar non-labelled compounds in biochemical systems .
Result of Action
As a stable isotope-labelled compound, it can be used to study the behavior of similar non-labelled compounds in biological systems .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other reactive species, pH, temperature, and solvent can all affect the reactivity and stability of this compound .
Preparation Methods
2-Chloropropane-1,1,1-D3 can be synthesized from 2-propanol-1,1,1-D3 through a chlorination reaction . The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-Chloropropane-1,1,1-D3 undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Elimination Reactions: It can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can lead to the formation of propene.
Radical Reactions: It can participate in free radical reactions, such as radical chlorination, where the chlorine atom is replaced by another radical species.
Scientific Research Applications
2-Chloropropane-1,1,1-D3 is used in various scientific research applications, including:
Chemistry: It is used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: It is used in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Comparison with Similar Compounds
2-Chloropropane-1,1,1-D3 can be compared with other similar compounds such as:
1-Chloropropane: A positional isomer where the chlorine atom is attached to the first carbon atom instead of the second.
2-Chloropropane: The non-deuterated analog of this compound.
2-Bromopropane: A similar compound where the chlorine atom is replaced by a bromine atom.
2-Iodopropane: A similar compound where the chlorine atom is replaced by an iodine atom.
These comparisons highlight the unique properties of this compound, particularly its use as a stable isotope-labeled compound in various research applications.
Properties
IUPAC Name |
2-chloro-1,1,1-trideuteriopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2R,3S,4R,5R)-2-[[[(Z)-4-aminobut-2-enyl]-ethylamino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B594899.png)




